(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Synthetic chemistry PROTAC linker attachment Medicinal chemistry building blocks

This alkyl-phenylketone features a benzyl bromide electrophilic handle conjugated to a cyclopropyl ketone moiety. The bromomethyl group enables direct SN2 nucleophilic displacement for bioconjugation to E3 ligase ligands in PROTAC assembly, bypassing cross-coupling requirements. The cyclopropyl ketone confers conformational constraints and class-level metabolic stability relative to linear alkyl ketone analogs. Catalogued under Protein Degrader Building Blocks for degrader molecule construction. Store at 2-8°C.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 35981-66-9
Cat. No. B151632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Bromomethyl)phenyl)(cyclopropyl)methanone
CAS35981-66-9
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2
InChIKeyRWDFDRURELYOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone (CAS 35981-66-9): Baseline Chemical and Structural Profile for Scientific Procurement


(4-(Bromomethyl)phenyl)(cyclopropyl)methanone (CAS 35981-66-9, molecular formula C11H11BrO, molecular weight 239.11 g/mol) is an alkyl-phenylketone class compound characterized by a benzyl bromide electrophilic handle conjugated to a cyclopropyl ketone moiety [1]. The molecule presents as a solid at ambient temperature, with a reported boiling point of 336.5±25.0°C at 760 mmHg and recommended storage conditions of 2-8°C [2]. The compound is available in standard commercial purities of 95% and 96% from multiple vendors .

Why Generic Substitution of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone (CAS 35981-66-9) Fails: Functional Group Specificity Dictates Synthetic Utility


Generic substitution within the α-bromo ketone or benzyl bromide class is precluded by the compound's unique dual electrophilic architecture. The benzylic bromomethyl group provides a nucleophilic substitution site with reactivity distinct from aromatic bromides (e.g., (4-bromophenyl)(cyclopropyl)methanone, CAS 6952-89-2), which are inert under typical SN2 conditions [1]. The cyclopropyl ketone moiety introduces conformational constraints and metabolic stability advantages relative to linear alkyl ketone analogs, though quantitative comparative data for this specific compound remains limited in the public literature .

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone (CAS 35981-66-9) Quantitative Differentiation Evidence Guide


Benzylic Bromomethyl vs. Aromatic Bromo: Electrophilic Reactivity Differentiation for SN2-Mediated Conjugation

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone contains a benzylic bromomethyl group that participates readily in nucleophilic substitution reactions, whereas its closest commercially available analog, (4-bromophenyl)(cyclopropyl)methanone (CAS 6952-89-2), bears a bromine atom directly attached to the aromatic ring, which is unreactive under standard SN2 conditions [1]. This functional group difference confers fundamentally distinct reactivity profiles. The benzylic bromide in the target compound enables alkylation of amines, thiols, and carboxylates for linker conjugation, while the aromatic bromide analog requires transition metal-catalyzed cross-coupling conditions for functionalization [2].

Synthetic chemistry PROTAC linker attachment Medicinal chemistry building blocks

Cyclopropyl Ketone vs. Linear Alkyl Ketone: Conformational and Metabolic Stability Inference

The cyclopropyl group in (4-(Bromomethyl)phenyl)(cyclopropyl)methanone provides enhanced metabolic stability relative to linear alkyl ketone analogs, a class-level inference drawn from established medicinal chemistry principles . Cyclopropane rings resist oxidative metabolism by cytochrome P450 enzymes due to their unique π-character and ring strain, which reduces susceptibility to hydroxylation compared to isopropyl or other linear alkyl substituents. While no direct head-to-head metabolic stability data was identified for this specific compound in the public literature, the cyclopropyl motif is documented to improve metabolic stability, increase biological activity, reduce plasma clearance, and limit peptide hydrolysis when incorporated into drug candidates .

Drug metabolism Pharmacokinetics Medicinal chemistry

Commercial Purity Grade Differentiation: 96% vs. 95% Specifications

Multiple vendors supply (4-(Bromomethyl)phenyl)(cyclopropyl)methanone at distinct purity specifications, with 96% [1] and 95% grades commercially available. The 96% grade is specifically catalogued within the Protein Degrader Building Blocks product family, indicating suitability for PROTAC and targeted protein degradation applications [1]. The 95% grade is offered with batch-specific analytical certificates including NMR, HPLC, and GC traceability .

Analytical chemistry Quality control Procurement specification

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone (CAS 35981-66-9): Best Research and Industrial Application Scenarios Based on Evidence


PROTAC and Protein Degrader Building Block Synthesis

The benzylic bromomethyl group serves as an electrophilic handle for conjugation to E3 ligase ligands or target protein binders via SN2 alkylation chemistry [1]. Unlike aromatic bromides that require cross-coupling conditions, the bromomethyl group enables direct nucleophilic displacement, making it suitable for assembling bifunctional degrader molecules. The 96% purity grade is explicitly catalogued within the Protein Degrader Building Blocks product family for this application [1].

Synthesis of Metabolically Stabilized Lead Compound Intermediates

The cyclopropyl ketone moiety confers class-level metabolic stability advantages over linear alkyl ketone analogs . This scaffold is appropriate for early-stage medicinal chemistry efforts where the bromomethyl group provides a conjugation site for further SAR exploration while the cyclopropyl group resists oxidative metabolism, potentially improving the pharmacokinetic profile of downstream candidates .

General Organic Synthesis: Electrophilic Building Block Requiring Controlled Storage

As an α-bromo ketone with a benzylic bromide moiety, the compound requires storage at 2-8°C to maintain stability [2]. It is suitable for research laboratories conducting nucleophilic substitution reactions, alkylations, and the construction of more complex molecular architectures where the cyclopropyl ketone functionality is desired in the final product .

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